7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile
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Overview
Description
7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile is an organic compound characterized by the presence of a furan ring attached to a hepta-2,4,6-trienenitrile chain. This compound is notable for its unique structure, which combines the reactivity of the furan ring with the conjugated triene system, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile typically involves the reaction of furan derivatives with hepta-2,4,6-trienenitrile precursors. One common method includes the use of a base-catalyzed reaction where the furan ring is introduced to the triene system through an ether linkage. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-(Furan-2-yloxy)hepta-2,4,6-trienal: Similar structure but with an aldehyde group instead of a nitrile group.
Furan-2-carboxaldehyde: Contains a furan ring with a carboxaldehyde group.
Hepta-2,4,6-trienenitrile: Lacks the furan ring but has a similar triene system.
Uniqueness
7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile is unique due to its combination of a furan ring and a conjugated triene system, which imparts distinct reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
89754-01-8 |
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Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
7-(furan-2-yloxy)hepta-2,4,6-trienenitrile |
InChI |
InChI=1S/C11H9NO2/c12-8-4-2-1-3-5-9-13-11-7-6-10-14-11/h1-7,9-10H |
InChI Key |
OTJJRFWUSZDKEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)OC=CC=CC=CC#N |
Origin of Product |
United States |
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